Ethyl 4-oxoazepane-3-carboxylate
Description
Ethyl 4-oxoazepane-3-carboxylate is a seven-membered lactam derivative featuring a ketone group at position 4 and an ethyl ester moiety at position 3 of the azepane ring. This compound is structurally characterized by its saturated azepane backbone, which distinguishes it from aromatic or smaller cyclic analogs. The following comparison focuses on structurally related esters and lactams to infer key differences in properties and reactivity.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl 4-oxoazepane-3-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)7-6-10-5-3-4-8(7)11/h7,10H,2-6H2,1H3 |
InChI Key |
CLSQZCJRWMAVIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxoazepane-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amino acid derivative with an esterifying agent can yield the desired product. The reaction typically requires heating and may involve catalysts to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity. Industrial synthesis may also employ advanced techniques like flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxoazepane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Ethyl 4-oxoazepane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-oxoazepane-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester and ketone groups can undergo hydrolysis or reduction, leading to the formation of active metabolites that exert their effects on molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The analysis below highlights two esters with analogous functional groups but distinct structural frameworks, as documented in .
Table 1: Physical and Chemical Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
|---|---|---|---|---|---|---|
| Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₃H₁₁NO₃ | 217.22 | 270–272 | — | 1.246 | — |
| Ethyl 2-oxo-4-phenylbutyrate | C₁₂H₁₄O₃ | 206.24 | — | 132 | 1.091 | 1.504 |
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (ASE1721)
- Structural Features: A bicyclic aromatic system (quinoline) fused with a lactam ring. The conjugated π-system enhances rigidity and planarity.
- Physical Properties : High melting point (270–272°C) due to strong intermolecular forces (e.g., hydrogen bonding and π-π stacking) inherent to aromatic systems. The solid-state density (1.246 g/cm³) reflects efficient molecular packing.
- Reactivity: The electron-deficient quinoline ring may undergo electrophilic substitution or act as a directing group in metal-catalyzed reactions. The ester group is susceptible to hydrolysis under acidic or basic conditions.
Ethyl 2-oxo-4-phenylbutyrate (ASE2574)
- Structural Features : A linear aliphatic ester with a phenyl substituent at position 4. The lack of ring strain or conjugation results in greater flexibility.
- Physical Properties: Lower boiling point (132°C) and density (1.091 g/cm³) compared to ASE1721, consistent with its non-aromatic, less polar structure. The liquid state at room temperature suggests weaker intermolecular interactions.
- Reactivity : The α-keto ester moiety is reactive in nucleophilic additions (e.g., Grignard reactions) and cyclocondensations. The phenyl group may participate in Friedel-Crafts alkylation.
Inferred Properties of Ethyl 4-oxoazepane-3-carboxylate
While direct data are unavailable, the azepane backbone (7-membered ring) likely imparts intermediate properties between ASE1721 and ASE2574:
- Reactivity : The lactam group may undergo ring-opening reactions or serve as a hydrogen-bond acceptor. The ester group could participate in transesterification or hydrolysis.
Research Findings and Implications
- ASE1721 ’s high thermal stability and aromaticity make it suitable for solid-phase synthesis or as a scaffold for fluorescent probes.
- ASE2574 ’s liquid state and α-keto ester functionality are advantageous in solution-phase organic synthesis, particularly for ketone-based transformations.
- This compound ’s hypothetical properties align with medium-sized lactams, which balance rigidity and flexibility for drug delivery systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
